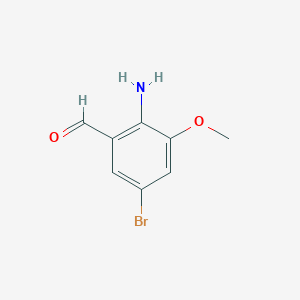

2-Amino-5-bromo-3-methoxybenzaldehyde

Overview

Description

2-Amino-5-bromo-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is also known as Benzaldehyde, 2-amino-5-methoxy- .

Synthesis Analysis

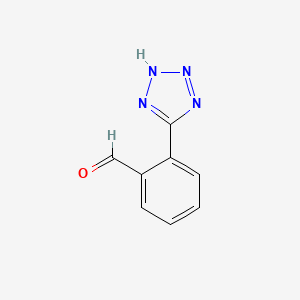

The synthesis of similar compounds has been reported in the literature. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid utilizing hydrogen bonding interactions . The molecular salt was characterized by FTIR, 1 HNMR, 13 C NMR, and single XRD analyses .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray crystallography . Further, the synthesized salt was elucidated by optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .Chemical Reactions Analysis

This compound may participate in various chemical reactions. For example, 2-Amino-3,5-dibromobenzaldehyde has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS . It participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Scientific Research Applications

Synthesis and Chemical Properties

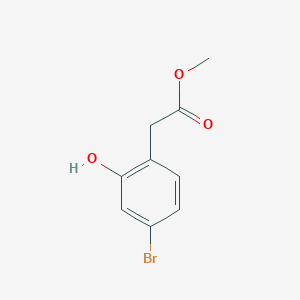

Synthesis of Benzo[b]thiophenes and Benzisothiazoles : A study by Rahman and Scrowston (1983) demonstrated the conversion of 2-hydroxy-3-methoxybenzaldehyde into various compounds, including 2-mercapto-3-methoxybenzaldehyde, which is structurally related to 2-Amino-5-bromo-3-methoxybenzaldehyde. This compound was used to synthesize benzo[b]thiophenes and 1,2-benzisothiazoles, showcasing its utility in creating complex organic molecules (Rahman & Scrowston, 1983).

Antioxidant Activity of Halogenated Vanillin Derivatives : A study by Rijal, Haryadi, and Anwar (2022) involved the synthesis of derivatives from halogenated vanillin, including compounds similar to this compound. They evaluated their antioxidant activities, highlighting the potential of such compounds in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Metal Ion Binding Properties : Güler et al. (2012) synthesized benzyloxybenzaldehyde derivatives from 4-(bromomethyl)benzonitrile and various benzaldehydes, including 2-hydroxy-3-methoxybenzaldehyde. These compounds, related to this compound, were used to study their metal ion binding properties, indicating potential applications in metal ion detection or separation (Güler, Hayvalı, Dal, & Hökelek, 2012).

Biomedical and Pharmaceutical Research

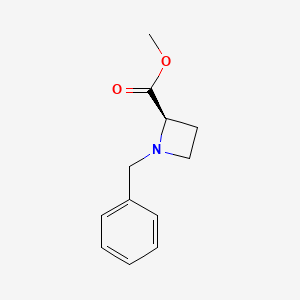

Synthesis of Schiff Bases for Leukemia Inhibition : Chumakov et al. (2014) synthesized Schiff bases from 5-Bromo-2-hydroxybenzaldehyde and studied their effects on human myeloid leukemia HL60 cells. These compounds are structurally similar to this compound, indicating potential applications in cancer research and treatment (Chumakov et al., 2014).

Cytotoxicity Effect of Schiff Base Derivatives : Azzawi and Hussein (2022) investigated Schiff bases derived from para-bromobenzaldehyde and para-methoxy benzaldehyde for their cytotoxicity effects on breast cancer cells. These studies highlight the potential of compounds like this compound in developing cancer treatments (Azzawi & Hussein, 2022).

Synthesis of Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives of zinc phthalocyanine using a compound structurally related to this compound. Their research aimed at developing photosensitizers for cancer treatment in photodynamic therapy, demonstrating the potential medical applications of these compounds (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name |

2-amino-5-bromo-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSJJULUCAMCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

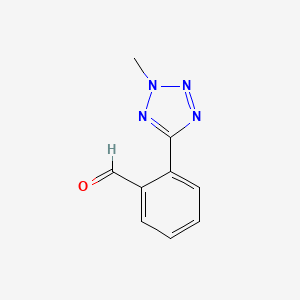

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)

![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)